2-Phenylpropane-2-thiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpropane-2-thiol typically involves a two-step process starting from 2-phenylpropane-1-ol. The first step involves the conversion of 2-phenylpropane-1-ol to 2-phenylpropyl-4-methylbenzenesulfonate using 4-methylbenzene-1-sulfonyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is stirred at room temperature for 12 hours, resulting in the formation of a white solid .
In the second step, the 2-phenylpropyl-4-methylbenzenesulfonate is reacted with thiourea in ethanol under reflux conditions for 72 hours. The reaction mixture is then treated with sodium hydroxide and acidified with hydrochloric acid. The product is extracted with petroleum ether and purified by distillation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2-Phenylpropane-2-thiol undergoes various chemical reactions, including:
Oxidation: When exposed to oxidizing agents such as hydrogen peroxide or nitric acid, this compound can be oxidized to form disulfides or sulfonic acids .
Reduction: Reduction reactions involving this compound typically target the thiol group, converting it to a sulfide or a thiolate anion under the influence of reducing agents like lithium aluminum hydride .
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides to form thioethers .
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid
Reducing Agents: Lithium aluminum hydride
Nucleophiles: Alkyl halides
Major Products Formed:
Disulfides: Formed through oxidation
Thioethers: Formed through nucleophilic substitution
Scientific Research Applications
2-Phenylpropane-2-thiol has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of chiral nanoparticles and as a reagent in organic synthesis .
Biology: In biological research, this compound is used to study protein-thiol interactions and as a probe for thiol-disulfide exchange reactions .
Medicine: While not widely used in medicine, its derivatives are explored for potential therapeutic applications, including as antioxidants and enzyme inhibitors .
Industry: In industrial applications, this compound is used in the production of polymers and as a stabilizer in various chemical processes .
Mechanism of Action
The mechanism of action of 2-Phenylpropane-2-thiol involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. This reactivity makes it useful in modifying proteins and other biomolecules. The thiol group can also participate in thiol-disulfide exchange reactions, which are crucial in maintaining cellular redox balance .
Comparison with Similar Compounds
2-Phenylpropane-2-thiol can be compared with other thiol-containing compounds such as:
Ethanethiol: A simpler thiol with a shorter carbon chain.
2-Mercaptoethanol: Contains both a thiol and a hydroxyl group, making it more versatile in biochemical applications.
Thiophenol: Similar to this compound but lacks the additional carbon atoms in the propane backbone.
Uniqueness: this compound is unique due to its phenyl-substituted propane backbone, which imparts distinct chemical properties and reactivity compared to simpler thiols .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
2-phenylpropane-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-9(2,10)8-6-4-3-5-7-8/h3-7,10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDRVMIJNFZLMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433366 |
Source
|
Record name | 2-phenylpropane-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16325-88-5 |
Source
|
Record name | 2-phenylpropane-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylpropane-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What spectroscopic techniques were employed to study the association of 2-phenylpropane-2-thiol, and what information can these techniques provide?
A1: The research abstract mentions the use of Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy to investigate the association of this compound [].
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